molecular formula C7H8BrNO2 B13980022 2-[(2-Bromo-4-pyridinyl)oxy]ethanol

2-[(2-Bromo-4-pyridinyl)oxy]ethanol

Cat. No.: B13980022
M. Wt: 218.05 g/mol
InChI Key: RSUUDPNBDDBFOQ-UHFFFAOYSA-N
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Description

2-[(2-Bromo-4-pyridinyl)oxy]ethanol is a chemical compound with the molecular formula C7H8BrNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a brominated pyridine ring attached to an ethoxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-4-pyridinyl)oxy]ethanol typically involves the reaction of 2-bromo-4-pyridine with ethylene glycol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromine atom by the ethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to a specific temperature to accelerate the reaction, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-4-pyridinyl)oxy]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(2-Bromo-4-pyridinyl)oxy]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-pyridinyl)oxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Chloro-4-pyridinyl)oxy]ethanol: Similar structure but with a chlorine atom instead of bromine.

    2-[(2-Fluoro-4-pyridinyl)oxy]ethanol: Similar structure but with a fluorine atom instead of bromine.

    2-[(2-Iodo-4-pyridinyl)oxy]ethanol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-[(2-Bromo-4-pyridinyl)oxy]ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, that are not as readily achievable with other halogens.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

2-(2-bromopyridin-4-yl)oxyethanol

InChI

InChI=1S/C7H8BrNO2/c8-7-5-6(1-2-9-7)11-4-3-10/h1-2,5,10H,3-4H2

InChI Key

RSUUDPNBDDBFOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OCCO)Br

Origin of Product

United States

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